molecular formula C15H17N5O2 B184445 Furfuryl tetrahydropyranyladenine CAS No. 109403-64-7

Furfuryl tetrahydropyranyladenine

Cat. No.: B184445
CAS No.: 109403-64-7
M. Wt: 299.33 g/mol
InChI Key: VUEOUOLENQRIDI-UHFFFAOYSA-N
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Description

Furfuryl tetrahydropyranyladenine is a chemical compound with the molecular formula C15H17N5O2 . It has an average mass of 299.328 Da and a monoisotopic mass of 299.138214 Da . It has been used in the treatment of rosacea .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .


Chemical Reactions Analysis

The hydrogenation of furfural, a related compound, is a versatile reaction that can lead to a variety of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H17N5O2, an average mass of 299.328 Da, and a monoisotopic mass of 299.138214 Da . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

  • Dermatology Applications :

    • PRK 124 (0.125%) lotion, containing furfuryl tetrahydropyranyladenine, shows effectiveness in treating mild-to-moderate rosacea. It improves skin barrier function and reduces erythema, papules, and telangiectasia without causing irritation (Ortiz et al., 2009).
    • A long-term study (48 weeks) confirms the efficacy and tolerability of PRK 124 lotion for mild-to-moderate rosacea, with significant improvements in erythema and inflammatory lesions (Tremaine et al., 2010).
  • Catalysis in Chemical Production :

    • Furfuryl alcohol is a primary product in the vapor-phase hydrogenation of furfural over copper-containing catalysts. Interaction between Cu(II) ion and the furan ring of furfural is a key factor in this process (Seo & Chon, 1981).
    • Ruthenium-catalyzed hydrogenation of furfural to furfuryl alcohol shows weak structure sensitivity, with Ru nanoparticles achieving high selectivity under specific conditions (Durndell et al., 2019).
    • Selective hydrogenation of furfural can lead to various downstream products, including furfuryl alcohol, influenced by different catalyst materials and conditions (Wang et al., 2019).
  • Industrial Chemical Production :

    • Furfural is a key precursor for various furan-based chemicals and solvents, with applications in industries like plastics, pharmaceuticals, and agrochemicals (Anthonia & Philip, 2015).

Safety and Hazards

According to the Environmental Working Group’s Skin Deep database, Furfuryl tetrahydropyranyladenine has a low hazard score, indicating that it is generally considered safe for use .

Future Directions

Furfural, a related compound, has been identified as one of the most promising chemical platforms directly derived from biomass . The hydrogenation of furfural is an open research line, representing an attractive option for biomass valorization towards valuable chemicals and fuels . Future research may explore similar applications for Furfuryl tetrahydropyranyladenine.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-2-6-22-12(5-1)20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-3-7-21-11/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEOUOLENQRIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911155
Record name N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109403-64-7
Record name Furfuryl tetrahydropyranyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109403647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURFURYL TETRAHYDROPYRANYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU74MCG1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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